2-[(Propan-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-(propan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-6-4-3-5-8(9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRWTPRTPSODTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale sulfonation and amination processes similar to those used in laboratory synthesis. These methods would be optimized for yield and purity, utilizing advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
2-[(Propan-2-yl)sulfamoyl]benzoic acid is primarily investigated for its therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of specific inflammatory pathways. Similar compounds have been shown to modulate cytokine production, indicating a potential role in treating inflammatory diseases.
- Antimicrobial Properties : In vitro tests have demonstrated that this compound can inhibit the growth of various pathogenic bacteria. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, making it a candidate for further development as an antimicrobial agent .
Biological Studies
The compound's interactions with biological targets are of significant interest:
- Enzyme Inhibition : Research indicates that this compound binds to specific enzymes involved in metabolic pathways, suggesting its potential as an enzyme inhibitor .
- Dual Action Mechanisms : Some derivatives of sulfamoyl compounds have shown dual action modes, acting as both enzyme inhibitors and antimicrobial agents. This duality may enhance their therapeutic efficacy .
Enzyme Inhibition Studies
A study demonstrated that this compound exhibits binding affinity towards specific enzymes, indicating its potential role as an inhibitor in metabolic pathways. The binding affinity was quantified using biochemical assays, revealing promising results for further development as a therapeutic agent.
Antimicrobial Activity
Research focused on the antimicrobial properties of the compound showed that it could effectively inhibit the growth of certain pathogenic bacteria. This suggests its potential utility in developing new antibacterial therapies .
Anti-inflammatory Effects
Additional studies highlighted the anti-inflammatory properties of similar sulfamoyl compounds, suggesting that this compound may also exert effects on inflammatory pathways, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action for 2-[(Propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid (Compound 4)
- Structural Difference: The sulfamoyl group in compound 4 is linked to a bulky 1,3-dioxo-1H-benzo[de]isoquinolinylpropyl substituent, unlike the isopropyl group in the target compound.
- Activity: Molecular modeling revealed a higher binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for compound 3, a non-sulfamoyl analogue), attributed to enhanced van der Waals interactions from the extended substituent .
- Application: Demonstrated subnanomolar agonist activity, suggesting utility in receptor-targeted therapies .
Sulfasalazine
- Structural Difference : Contains a diazenyl group bridging a 2-hydroxybenzoic acid and a 4-sulfamoylphenylpyridine moiety.
- Activity: Used clinically as an anti-inflammatory and immunosuppressant. The diazenyl group enables prodrug activation in the colon, distinguishing its mechanism from simpler sulfamoyl benzoic acids .
- Application : Treatment of rheumatoid arthritis and ulcerative colitis .
2-(Acetylsulfamoyl)benzoic Acid
- Structural Difference : Acetyl group replaces the isopropyl substituent on the sulfamoyl nitrogen.
- The acetyl group may enhance metabolic stability compared to alkyl substituents .
- Application : Investigated for diabetes management and as a precursor for metal-organic frameworks (MOFs) .
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic Acid
- Structural Difference : A second sulfamoylphenyl-ethyl group is attached at the 3-position of the benzoic acid core.
- Documented safety data highlight handling precautions due to irritant properties .
4-Methoxy-3-[(Propan-2-yl)sulfamoyl]benzoic Acid
- Structural Difference : Methoxy group at the 4-position adjacent to the sulfamoyl substituent.
- Impact : The electron-donating methoxy group alters the electronic environment of the aromatic ring, which could influence binding to biological targets or coordination with metal ions .
Comparative Data Table
Key Findings and Trends
- Substituent Effects : Bulky or electron-donating groups (e.g., methoxy) enhance target engagement or material properties. For example, compound 4’s extended substituent improved binding affinity by 0.59 kcal/mol compared to simpler analogues .
- Positional Isomerism : Substitution at the 3-position () vs. 2-position (target compound) alters steric interactions and solubility.
- Pharmacological vs. Material Applications : Sulfamoyl benzoic acids with alkyl/acetyl groups are prioritized for drug design, while those with aromatic extensions (e.g., sulfasalazine) leverage prodrug mechanisms .
Biological Activity
2-[(Propan-2-yl)sulfamoyl]benzoic acid, also known as a sulfamoylbenzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzoic acid framework substituted with a sulfamoyl group and an isopropyl moiety, which may influence its pharmacological properties. Research has indicated that such compounds can exhibit a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide functional group, which is often associated with various therapeutic effects. The presence of the isopropyl group can enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Antimicrobial Activity
Research indicates that derivatives of sulfamoylbenzoic acids possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit potent activity against a range of bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves inhibition of bacterial growth through interference with folate synthesis pathways, similar to traditional sulfonamide antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of sulfamoylbenzoic acid derivatives. For example, compounds structurally related to this compound have shown inhibitory effects on various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The proposed mechanism includes the induction of apoptosis and cell cycle arrest through pathways involving VEGFR-2 inhibition .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfamoylbenzoic acids are attributed to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. Some derivatives have demonstrated selectivity for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Antimicrobial Evaluation
A recent study evaluated various sulfamoylbenzoic acid derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the benzoic acid structure significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The most active compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against E. coli and S. aureus.
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of sulfamoyl derivatives were tested against MCF-7 and A549 cell lines. One compound showed an IC50 value of 5 µM on MCF-7 cells, indicating strong cytotoxicity. Flow cytometry analysis revealed that this compound induced apoptosis in approximately 40% of treated cells after 24 hours .
Data Table: Biological Activity Summary
| Activity | Tested Compound | IC50/ MIC Values | Target |
|---|---|---|---|
| Antimicrobial | This compound | MIC = 8 µg/mL | E. coli, S. aureus |
| Anticancer | Related sulfamoyl derivative | IC50 = 5 µM | MCF-7 |
| Anti-inflammatory | Sulfamoyl derivatives | Selective COX-2 inhibition | COX enzymes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(Propan-2-yl)sulfamoyl]benzoic acid, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves sulfonylation of benzoic acid derivatives. For example, coupling 2-aminobenzoic acid with isopropylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmospheres to prevent hydrolysis . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.
Q. What spectroscopic methods are most effective for characterizing the sulfamoyl group in this compound?
- Methodological Answer :
- FTIR : The sulfamoyl group exhibits S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹.
- ¹H/¹³C NMR : The isopropyl group shows a doublet for CH₃ protons (~1.3 ppm) and a septet for the CH proton (~3.9 ppm). The sulfamoyl NH appears as a broad singlet (~5.5 ppm, exchangeable with D₂O).
- LC-MS : ESI+ mode confirms molecular ion peaks [M+H]⁺, with fragmentation patterns validating the sulfamoyl linkage .
Q. How can researchers confirm the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters include space group determination (e.g., P2₁/c), R-factor optimization (<5%), and hydrogen-bonding network analysis (e.g., O–H···O and N–H···O interactions) .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzoic acid ring influence the compound’s biological activity?
- Methodological Answer :
- Substituent Analysis : Electron-withdrawing groups (e.g., Cl, F) at the para position enhance acidity (pKa reduction), improving binding to basic residues in enzymes. For instance, chloro-substituted analogues (e.g., 2-chloro-5-sulfamoyl derivatives) show 2-fold higher inhibition of carbonic anhydrase compared to unsubstituted derivatives .
- Structure-Activity Relationship (SAR) : Use QSAR models to correlate Hammett σ values with IC₅₀ data. Substituents with σ > 0.5 improve potency due to increased electrophilicity at the sulfamoyl group .
Q. What computational approaches are used to model the interaction of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., carbonic anhydrase). Key interactions include sulfamoyl oxygen hydrogen bonds with Thr199 and Zn²⁺ coordination.
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can researchers resolve discrepancies in reported solubility or stability data across studies?
- Methodological Answer :
- Controlled Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4) and HPLC quantification. For example, solubility ranges from 12 mg/mL (in DMSO) to <1 mg/mL (in water) due to pH-dependent ionization .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis products (e.g., benzoic acid and isopropylsulfonamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
